Lipophilicity Gradient: n‑Propyl Delivers 0.9 Log Unit Higher XLogP3 than 2‑Methyl and 0.2 Units Above 2‑Isopropyl
The 2‑n‑propyl derivative exhibits a computed XLogP3 of 1.5, placing it at a lipophilicity midpoint between the more hydrophobic extended alkyl analogues (e.g., n‑butyl) and the more polar methyl (0.6) or isopropyl (1.3) versions. Each 0.1 log unit difference in predicted logP corresponds to an approximately 26% change in the octanol‑water partition coefficient, which translates into a measurable shift in predicted membrane permeability (logPe) and plasma protein binding (logKa) [1][2][3]. This gradient allows teams to step‑wise tune lipophilicity without altering the hydrogen‑bonding pharmacophore provided by the 3‑amino group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (n‑propyl) |
| Comparator Or Baseline | Methyl analogue (XLogP3 = 0.6); isopropyl analogue (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = +0.9 (vs. methyl); ΔXLogP3 = +0.2 (vs. isopropyl) |
| Conditions | Computed with XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1][2][3] |
Why This Matters
Lipophilicity is a master‑switch parameter that determines both permeability and metabolic clearance; the n‑propyl compound offers an intermediate logP that is often in the optimal range (1–2) for oral drug candidates, whereas the methyl analogue is sub‑optimal and the isopropyl analogue lies at the lower edge of the window.
- [1] PubChem Compound Summary for CID 138986435, tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate. Computed XLogP3-AA = 1.5. View Source
- [2] PubChem Compound Summary for CID 83679993, tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate. Computed XLogP3-AA = 0.6. View Source
- [3] PubChem Compound Summary for CID 105521844, tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate. Computed XLogP3-AA = 1.3. View Source
